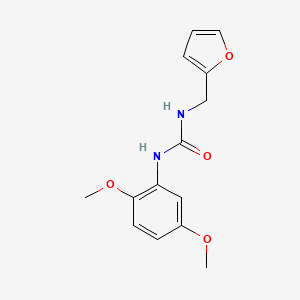

1-(2,5-Dimethoxyphenyl)-3-furfurylurea

Description

Contextualization within Urea (B33335) and Thiourea (B124793) Chemical Space

Urea and its sulfur analogue, thiourea, are recognized as "privileged structures" in the field of medicinal chemistry. nih.govchemicaljournal.inrsc.org This designation stems from their frequent appearance in a wide array of drugs and biologically active compounds. nih.govrsc.org The urea moiety is a naturally occurring compound in many organisms, resulting from the metabolism of proteins. nih.gov

The core structure of urea and thiourea allows them to act as a versatile scaffold in drug design. chemicaljournal.in The nitrogen atoms can be readily substituted, enabling the synthesis of a vast library of derivatives. chemicaljournal.in This structural versatility allows for fine-tuning of drug-like properties and facilitating crucial interactions with biological targets such as proteins and receptors. chemicaljournal.inmdpi.com The hydrogen bonding capability of the N-H and C=O (or C=S) groups is a key feature, contributing to their binding affinity.

Urea and thiourea derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects. nih.govchemicaljournal.inmdpi.com

Table 1: Comparison of Urea and Thiourea Scaffolds

| Feature | Urea | Thiourea |

|---|---|---|

| General Structure | R₂N(C=O)NR₂ | R₂N(C=S)NR₂ |

| Core Atom | Oxygen | Sulfur |

| Key Applications | Anticancer, Antiviral, Antidiabetic (e.g., Sulfonylureas) nih.govmdpi.com | Antituberculosis, Anticancer, Antifungal, Antioxidant nih.govresearchgate.net |

| Significance | Considered privileged structures in medicinal chemistry due to their presence in numerous bioactive compounds and their versatile synthetic utility. nih.govchemicaljournal.in |

Significance of Furan (B31954) and Dimethoxyphenyl Moieties in Contemporary Chemical Research

The biological and chemical profile of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea is heavily influenced by its terminal substituents: the furan ring and the dimethoxyphenyl group.

Furan Moiety: The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. acs.org It is a component of numerous natural products and serves as a versatile building block in synthetic chemistry. acs.orgresearchgate.net The furan nucleus is found in many commercially available drugs, and its incorporation is a common strategy in drug discovery to enhance pharmacokinetic properties. researchgate.netutripoli.edu.ly The polarity added by the ether oxygen can improve solubility and the potential for hydrogen bonding. researchgate.net

Furan derivatives are known to exhibit a wide array of biological activities. ijabbr.com

Table 2: Reported Biological Activities of Furan Derivatives

| Activity Category | Examples |

|---|---|

| Antimicrobial | Antibacterial, Antifungal, Antiviral utripoli.edu.lyijabbr.comresearchgate.net |

| Central Nervous System | Antidepressant, Anxiolytic, Anticonvulsant utripoli.edu.lyijabbr.com |

| Anti-inflammatory & Analgesic | Reported activity in various models. utripoli.edu.lyresearchgate.net |

| Anticancer | Activity against various cancer cell lines has been demonstrated. utripoli.edu.lyresearchgate.net |

Dimethoxyphenyl Moiety: The dimethoxyphenyl group, specifically the 2,5-disubstituted pattern, is a significant pharmacophore in modern chemical research. This structural element is a key feature of the "2C-X" family of phenethylamines, which are known for their activity at serotonin (B10506) receptors. nih.gov Research has shown that the presence and position of the methoxy (B1213986) groups on the phenyl ring are critical for biological activity. nih.gov For instance, in studies of 2,5-dimethoxyphenylpiperidines, the deletion of either the 2-methoxy or the 5-methoxy group led to a significant drop in agonist potency at the 5-HT₂A receptor. nih.gov

In broader drug discovery, the inclusion of methoxy-substituted phenyl rings (including dimethoxy and trimethoxy) is a strategy used to enhance target binding and antitumor activity in various heterocyclic systems. acs.orgmdpi.com The dimethoxybenzene motif has been identified as a selectivity-enhancing group for certain enzyme inhibitors, such as those targeting fibroblast growth factor receptors (FGFRs). nih.gov

Overview of Academic Research Trajectories for this compound

Specific academic research focused solely on this compound is not extensively documented in publicly available literature. However, a clear research trajectory can be inferred based on established synthetic methodologies and the known significance of its constituent parts.

Synthesis: The most probable synthetic route for this compound involves the reaction between 2,5-dimethoxyphenyl isocyanate and furfurylamine (B118560) . This type of reaction is a standard method for preparing N,N'-disubstituted ureas. chemicaljournal.in Similar syntheses have been reported for related compounds, such as the reaction of 2,5-dimethoxyphenyl isocyanate with ethanolamine (B43304) to produce 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea nih.gov, and with 3,4-difluoroaniline (B56902) to yield N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. nih.gov Furthermore, the general synthesis of N'-(furfuryl) ureas via the reaction of furfurylamine with appropriate isocyanates has been described. chemicaljournal.in

Potential Research Focus: Given the well-documented biological activities of its components, academic research on this compound would likely proceed with its synthesis followed by a comprehensive screening for various pharmacological effects. The primary areas of investigation would logically include:

Anticancer Activity: Both urea derivatives and furan-containing compounds have established anticancer potential. chemicaljournal.inutripoli.edu.ly Research would likely involve in-vitro screening against a panel of human cancer cell lines.

Antimicrobial Properties: The furan moiety and the urea scaffold are present in many antimicrobial agents. nih.govutripoli.edu.ly Therefore, testing against various strains of bacteria and fungi would be a logical step.

Neuropharmacological Effects: The 2,5-dimethoxyphenyl group is a known pharmacophore for serotonin receptors. nih.gov Investigations into the compound's binding affinity and functional activity at these and other central nervous system targets would be a plausible research direction.

Enzyme Inhibition: Phenylurea derivatives are known to act as enzyme inhibitors. For example, some have been explored as tyrosinase inhibitors for applications in dermatology. nih.govnih.gov Screening against various enzymes could uncover novel activities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)urea |

InChI |

InChI=1S/C14H16N2O4/c1-18-10-5-6-13(19-2)12(8-10)16-14(17)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,17) |

InChI Key |

DCXWCXBFJHVEPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2,5 Dimethoxyphenyl 3 Furfurylurea

Strategies for the De Novo Synthesis of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea

The primary approach to synthesizing this compound involves a convergent strategy, where the two main building blocks are prepared separately and then coupled to form the final product. This methodology allows for flexibility and optimization at each stage of the synthesis.

Precursor Synthesis and Optimization

The synthesis of this compound necessitates the preparation of two key intermediates: furfurylamine (B118560) and a reactive derivative of 2,5-dimethoxyaniline (B66101), typically the isocyanate.

Furfurylamine Synthesis:

Furfurylamine is commonly synthesized from furfural (B47365), a renewable platform chemical derived from lignocellulosic biomass. scirp.org The most prevalent method for this transformation is reductive amination. This process involves the reaction of furfural with an ammonia (B1221849) source, followed by reduction of the resulting imine. Various catalytic systems have been developed to optimize this reaction, aiming for high yield and selectivity under mild conditions.

For instance, reductive amination of furfural can be achieved using ammonia and a reducing agent in the presence of a metal catalyst. Raney Nickel has been shown to be an effective catalyst for this transformation, affording high yields of furfurylamine. scirp.org The reaction conditions, such as temperature, pressure, and solvent, are critical parameters that are often optimized to maximize the product yield.

Table 1: Representative Conditions for the Synthesis of Furfurylamine from Furfural

| Catalyst | Ammonia Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

| Raney Ni | Ammonia | H₂ | Dioxane | 130 | 2.0 | 96.3 |

2,5-Dimethoxyphenyl Isocyanate Synthesis:

The second precursor, 2,5-dimethoxyphenyl isocyanate, is typically prepared from 2,5-dimethoxyaniline. A common method for this conversion is the reaction of the aniline (B41778) with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. This reaction is generally carried out in an inert solvent.

The synthesis of N-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea has been reported, where 2,5-dimethoxyphenyl isocyanate was used as a key reactant. nih.gov This indicates the commercial availability or straightforward synthesis of this isocyanate. The reaction of 2,5-dimethoxyaniline with phosgene or a phosgene substitute provides the corresponding isocyanate, which is a versatile intermediate for the synthesis of ureas. nih.gov

Urea (B33335) Bond Formation Reactions

The crucial step in the synthesis of this compound is the formation of the urea bond. This is most commonly achieved by reacting furfurylamine with 2,5-dimethoxyphenyl isocyanate. This reaction is typically a nucleophilic addition of the primary amine (furfurylamine) to the electrophilic isocyanate group.

The reaction is generally carried out in an anhydrous solvent at room temperature or with gentle heating. nih.govnih.gov The choice of solvent is important to ensure the solubility of the reactants and to facilitate the reaction. Common solvents for this type of transformation include acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). The reaction usually proceeds to completion, yielding the desired urea derivative in high purity after simple workup procedures such as filtration and washing. In the synthesis of a related compound, N-(2,5-dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, the reaction between 4-aminophenethyl alcohol and 2,5-dimethoxyphenyl isocyanate in acetonitrile was completed within 30 minutes at room temperature. nih.gov

Table 2: General Conditions for Urea Formation from an Amine and an Isocyanate

| Amine | Isocyanate | Solvent | Temperature | Reaction Time |

| Furfurylamine | 2,5-Dimethoxyphenyl isocyanate | Acetonitrile | Room Temperature | 0.5 - 2 hours |

Synthesis of Analogues and Derivatives of this compound

The modular nature of the synthesis allows for the preparation of a wide array of analogues by modifying the constituent aromatic and heterocyclic rings, as well as the urea linkage itself.

Modifications on the Furfuryl Moiety

The furan (B31954) ring of the furfuryl moiety is amenable to various chemical modifications, allowing for the synthesis of a range of analogues. These modifications can include electrophilic substitution, cycloaddition reactions, and alterations to the methylene (B1212753) bridge.

Electrophilic substitution reactions on the furan ring, such as nitration, halogenation, and Friedel-Crafts reactions, can introduce a variety of substituents. studysmarter.co.uk However, the high reactivity of the furan ring requires the use of mild reagents to avoid polymerization or ring-opening. slideshare.net The position of substitution is influenced by the directing effect of the existing substituent.

Furthermore, the double bonds within the furan ring can participate in cycloaddition reactions, such as Diels-Alder reactions, providing access to more complex polycyclic structures. studysmarter.co.uk Additionally, the methylene linker between the furan ring and the urea nitrogen can be modified, for example, by introducing alkyl or aryl substituents.

A study on the condensation of 2,5-diformylfuran with urea demonstrates the reactivity of furan aldehydes in forming polymeric resins, highlighting the potential for creating more complex structures derived from furfural. cnrs.fr

Substitutions on the Dimethoxyphenyl Ring System

The 2,5-dimethoxyphenyl ring offers several positions for substitution, which can be exploited to generate a library of analogues. The methoxy (B1213986) groups are ortho-, para-directing and activating, making the ring susceptible to electrophilic aromatic substitution reactions. byjus.comlibretexts.org

Common electrophilic substitution reactions that can be performed on the dimethoxyphenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The positions of these substitutions will be directed by the existing methoxy groups. Due to the activating nature of the methoxy groups, these reactions often proceed under mild conditions. libretexts.org For example, bromination of anilines, which are also highly activated rings, can be difficult to control, often leading to multiple substitutions. libretexts.org

The synthesis of poly(2,5-dimethoxyaniline) and its copolymers has been reported, demonstrating that the aniline precursor can undergo various polymerization reactions, which could be adapted to create novel materials. ias.ac.inscielo.br

Alterations of the Urea Linkage (e.g., Thiourea (B124793) Analogues)

The urea linkage can be replaced with a thiourea group to generate a corresponding series of analogues. The synthesis of thioureas generally follows a similar strategy to that of ureas, with the key difference being the use of an isothiocyanate intermediate.

The synthesis of 1-(2,5-dimethoxyphenyl)-3-furfurylthiourea would likely involve the reaction of furfurylamine with 2,5-dimethoxyphenyl isothiocyanate. The isothiocyanate can be prepared from 2,5-dimethoxyaniline by reaction with thiophosgene (B130339) or by treating the amine with carbon disulfide in the presence of a coupling agent. organic-chemistry.org An alternative method for synthesizing thioureas involves the reaction of an amine with an N-acyl- or N-carbamoyl-isothiocyanate. organic-chemistry.org

A general method for the synthesis of phenylthiourea (B91264) involves heating aniline with hydrochloric acid and water, followed by the addition of ammonium (B1175870) thiocyanate. ijcrt.org This approach could potentially be adapted for the synthesis of the target thiourea. The synthesis of various urea and thiourea derivatives of amino acids conjugated to piperazine (B1678402) analogues has been reported, showcasing the versatility of these synthetic routes. nih.gov

Table 3: Common Reagents for the Synthesis of Thiourea Analogues

| Reactant 1 | Reactant 2 | Common Reagents |

| Furfurylamine | 2,5-Dimethoxyaniline | Carbon disulfide, Thiophosgene, Ammonium thiocyanate |

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in the synthesis of ureas, offering pathways that are more efficient, selective, and environmentally benign compared to non-catalytic methods. acs.org Catalysts can facilitate reactions under milder conditions, improve yields, and enable the use of less reactive or more sustainable starting materials. researchgate.netnih.gov Both heterogeneous and homogeneous catalysts have been extensively explored for urea synthesis.

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com For the synthesis of substituted ureas, a variety of solid catalysts have been investigated.

Amorphous aluminophosphate (AmAlPO4) materials have demonstrated catalytic activity in the synthesis of diphenyl urea from aniline and diethyl carbonate. researchgate.net The activity of these catalysts is influenced by the phosphate (B84403) precursor used in their synthesis, with phosphoric acid-derived catalysts showing the highest yields. researchgate.net Similarly, Pd/TiO2 has been used as a highly active heterogeneous catalyst for the oxidative carbonylation of amines to form ureas, achieving high turnover frequencies. researchgate.net

Recent research has also highlighted the potential of nanomaterials as catalysts. For example, Bi2Se3 nanoparticles have been shown to be excellent catalysts for the oxidative carbonylation of amines with CO and O2, exhibiting superior activity compared to conventional catalysts. researchgate.net Magnetically separable nanocatalysts, such as Fe3O4@SiO2@(CH2)3-urea-quinoline sulfonic acid chloride, have also been designed for facilitating organic reactions, demonstrating the potential for creating easily recyclable catalysts for urea synthesis. researchgate.net

The table below summarizes various heterogeneous catalysts used in the synthesis of substituted ureas, which could be applicable to the synthesis of this compound.

Table 1: Examples of Heterogeneous Catalysts in Urea Synthesis

| Catalyst | Reactants | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Pd/TiO₂ | Amines, CO, O₂ | Symmetrical Ureas | High turnover frequencies (up to 250,000 h⁻¹) under solvent-free conditions. | researchgate.net |

| Bi₂Se₃ Nanoparticles | Amines, CO, O₂ | Substituted Ureas | High yield (99%) at low temperatures (20 °C). | researchgate.net |

| Amorphous Aluminophosphate (AmAlPO₄) | Aniline, Diethyl Carbonate | Diphenyl Urea | Yields up to 90% were achieved, with catalyst activity depending on the phosphate precursor. | researchgate.net |

| Cu⁰-EP/SiO₂/Fe₃O₄ | N-heterocycles, Aryl Halides | N-aryl Heterocycles | Efficient for N-arylation reactions, a related C-N bond formation process. | mdpi.com |

| Ni Single-Atom on Carbon Nitride (Ni₁/CN) | Aryl Halides, Alkyl Boronic Esters | C(sp²)-C(sp³) Coupled Products | Demonstrates tunable reactivity for C-C vs C-N bond formation, relevant for derivative synthesis. | acs.org |

Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. acs.org However, their separation from the product can be challenging. mdpi.com

Ruthenium-based complexes, particularly pincer-type catalysts, have been successfully employed for the synthesis of ureas directly from methanol (B129727) and amines. acs.org This method is highly atom-economical. Other transition metal catalysts, including those based on palladium, are widely used for carbonylation reactions to produce ureas. researchgate.netnih.gov For instance, Pd-catalyzed carbonylation of aryl iodides in the presence of amines can produce unsymmetrical ureas. researchgate.net

Iron complexes have also emerged as effective precatalysts for the hydroamination of isocyanates to yield ureas and related derivatives. acs.org The selectivity of these reactions can often be controlled by modifying the reaction conditions. acs.org Copper salts have been used to catalyze the synthesis of ureas from isocyanides and O-benzoyl hydroxylamines. mdpi.com

The table below provides examples of homogeneous catalysts relevant to the synthesis of this compound.

Table 2: Examples of Homogeneous Catalysts in Urea Synthesis

| Catalyst | Reactants | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Ruthenium Pincer Complexes | Methanol, Amines | Symmetrical & Unsymmetrical Ureas | Highly atom-economical, produces H₂ as the sole byproduct, no additives required. | organic-chemistry.orgacs.org |

| Palladium Complexes (e.g., Pd(OAc)₂) | Amines, CO | Symmetrical Ureas | Effective for oxidative carbonylation of amines. | nih.gov |

| Iron(II) m-terphenyl (B1677559) Complex | Isocyanates, Amines | Ureas and Biurets | Product selectivity can be controlled by modifying reaction conditions. | acs.org |

| Copper Acetate (CuOAc) | Isocyanides, O-benzoyl hydroxylamines | Unsymmetrical Ureas | Catalyzes reaction under mild conditions (30 °C). | mdpi.com |

| Metal Phthalocyanine (MPc) Complexes | CO₂, Nitrates | Urea (Electrocatalysis) | Model catalysts for understanding activity-selectivity trends in electrochemical urea synthesis. | nih.govresearchgate.net |

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired urea product while minimizing side reactions and energy consumption. researchgate.net Key parameters that are typically optimized include temperature, solvent, reaction time, catalyst loading, and the nature of any additives or bases. researchgate.netresearchgate.netmdpi.com

In the synthesis of substituted ureas, the choice of solvent can significantly impact the reaction outcome. For instance, in the iron-catalyzed hydroamination of isocyanates, switching the solvent from a non-coordinating solvent like benzene (B151609) to a coordinating solvent like THF can change the product distribution, favoring the formation of mono-insertion products (ureas). acs.org

The development of electrocatalytic C-N coupling reactions for urea synthesis presents a modern approach where optimization of the catalyst's nanostructure and electronic structure is key to improving yield and Faradaic efficiency. researchgate.net For more traditional syntheses, mechanistic studies can reveal pathways to improve efficiency. For example, studies on the synthesis of chromeno[2,3-b]pyridines, another class of heterocyclic compounds, revealed that understanding concurrent reactions helped in optimizing conditions to achieve yields as high as 77–93%. researchgate.net

In the context of producing this compound, optimization would involve screening various solvents, temperatures, and catalysts. For example, starting with a known procedure for unsymmetrical urea synthesis, one might vary the temperature to find the lowest possible value that still provides a good reaction rate, thereby reducing energy costs and potential side reactions. Similarly, different catalyst loadings would be tested to find the minimum amount required for efficient conversion, which is crucial for cost-effectiveness, especially when using precious metal catalysts. researchgate.net

The following table outlines parameters that are typically optimized in urea synthesis.

Table 3: Parameters for Reaction Condition Optimization in Urea Synthesis

| Parameter | Influence on Reaction | Example of Optimization | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and can influence selectivity and side product formation. | In the synthesis of DHPMs from furfural, the optimal temperature was found to be 60 °C. | nih.gov |

| Solvent | Can affect reactant solubility, catalyst stability, and reaction pathway. | Changing the solvent from C₆D₆ to THF in Fe-catalyzed hydroamination exclusively formed the mono-insertion urea product. | acs.org |

| Catalyst Loading | Impacts reaction rate and overall process cost. | In the synthesis of DHPMs, varying catalyst loading from 10 to 30 mol% showed that 25 mol% was optimal. | nih.gov |

| Reaction Time | Determines the extent of conversion and can affect product degradation. | For the synthesis of N-aryl heterocycles, reaction times were varied between 12-20 hours to obtain substantial yields. | mdpi.com |

| Additives/Base | Can activate reactants or neutralize acidic byproducts, influencing rate and yield. | In Cu-catalyzed urea synthesis, t-BuONa was used as a base to facilitate the reaction. | mdpi.com |

Spectroscopic and Advanced Structural Elucidation of 1 2,5 Dimethoxyphenyl 3 Furfurylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H-NMR spectrum of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea would be expected to exhibit distinct signals corresponding to the protons of the dimethoxyphenyl ring, the furfuryl group, and the urea (B33335) linkage. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the 2,5-dimethoxyphenyl ring are anticipated to appear in the aromatic region of the spectrum. Due to the electron-donating nature of the methoxy (B1213986) groups, these signals would likely be found between δ 6.5 and 7.5 ppm. The protons of the furan (B31954) ring, being part of a heterocyclic aromatic system, would also resonate in this region, typically between δ 6.0 and 7.5 ppm. The methylene (B1212753) protons (CH₂) of the furfuryl group, being adjacent to the furan ring and the urea nitrogen, would likely appear as a distinct signal, typically a doublet, in the range of δ 4.3-4.5 ppm.

The two methoxy groups on the phenyl ring would each produce a singlet, integrating to three protons each, in the upfield region of the spectrum, generally around δ 3.7-3.9 ppm. The protons of the urea (N-H) group would be expected to show broad signals, the chemical shifts of which can be highly variable depending on the solvent and concentration. These signals are often observed between δ 5.0 and 9.0 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Phenyl) | 6.5 - 7.5 | Multiplet | 3H |

| Aromatic (Furan) | 6.0 - 7.5 | Multiplet | 3H |

| Methylene (-CH₂-) | 4.3 - 4.5 | Doublet | 2H |

| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet | 6H |

| Urea (-NH-) | 5.0 - 9.0 | Broad Singlet | 2H |

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the urea group is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 155-160 ppm. The aromatic carbons of the phenyl and furan rings would generate a series of signals between δ 100 and 160 ppm.

The carbons of the two methoxy groups would be found in the upfield region, generally between δ 55 and 60 ppm. The methylene carbon of the furfuryl group would likely resonate in the range of δ 35-45 ppm. The specific chemical shifts of the aromatic carbons are influenced by the positions of the substituents. For instance, the carbons bearing the methoxy groups on the phenyl ring would be shifted further downfield compared to the other ring carbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 155 - 160 |

| Aromatic (Phenyl & Furan) | 100 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-CH₂) | 35 - 45 |

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group is expected to be prominent in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea group would likely appear as a broad band or multiple bands in the range of 3200-3400 cm⁻¹.

The aromatic C-H stretching vibrations of the phenyl and furan rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methoxy groups would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages (methoxy groups) would likely produce strong bands in the region of 1000-1300 cm⁻¹. The characteristic in-plane and out-of-plane bending vibrations of the aromatic rings would also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Urea (-NH-) | Stretching | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H | Stretching | > 3000 | Medium |

| Aliphatic C-H | Stretching | < 3000 | Medium |

| Urea (C=O) | Stretching | 1630 - 1680 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Ether (C-O) | Stretching | 1000 - 1300 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 290.31 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 290.

Fragmentation of the molecular ion would likely occur at the weaker bonds, such as the C-N bonds of the urea linkage. This could lead to the formation of characteristic fragment ions. For example, cleavage could result in the formation of a 2,5-dimethoxyphenyl isocyanate radical cation and a furfurylamine (B118560) radical cation, or their corresponding stable ions. The fragmentation of the furfuryl group itself could also lead to smaller, characteristic ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic systems. The dimethoxyphenyl and furan rings are both chromophores that absorb in the UV region.

The presence of the conjugated system, including the phenyl ring, the urea group, and the furan ring, would likely result in absorption maxima (λ_max) in the range of 200-400 nm. The dimethoxyphenyl moiety is known to absorb in the UV region, and the furan ring also exhibits characteristic UV absorption. The combination of these chromophores in the molecule would likely lead to a complex spectrum with multiple absorption bands.

Structure Activity Relationship Sar Studies of 1 2,5 Dimethoxyphenyl 3 Furfurylurea and Its Analogues

Elucidation of Key Pharmacophoric Elements within the 1-(2,5-Dimethoxyphenyl)-3-furfurylurea Scaffold

The molecular architecture of this compound comprises three key components: the 2,5-dimethoxyphenyl ring, the urea (B33335) linker, and the furfuryl group. SAR studies on analogous compounds, such as the thiourea (B124793) derivative 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea, have shed light on the importance of these regions for biological activity. nih.gov

The 2,5-dimethoxyphenyl moiety appears to be a critical pharmacophoric element. The two methoxy (B1213986) groups at positions 2 and 5 are likely involved in specific interactions with the biological target. In related thiourea analogues, modifications to this ring have been explored. nih.gov While direct data for the furfurylurea is limited, the consistent presence of this substituted phenyl ring across active analogues suggests its fundamental role.

The urea linker (or the analogous thiourea linker) acts as a central scaffold, providing a specific spatial orientation for the aromatic and furan (B31954) moieties. The hydrogen-bonding capabilities of the N-H groups within the urea are likely crucial for receptor binding. Intramolecular hydrogen bonds have been observed in the crystal structures of similar compounds, such as 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea, which helps to stabilize the molecular conformation. nih.gov

The furfuryl group represents the third key component. Its aromatic character and the presence of the oxygen heteroatom offer potential for various types of interactions, including hydrogen bonding and π-π stacking. The flexibility of the methylene (B1212753) linker between the furan ring and the urea nitrogen allows this group to adopt different orientations to fit into a binding pocket.

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic modifications of the this compound scaffold can provide detailed insights into the SAR. Based on studies of analogous compounds, the following observations can be made:

Substitutions on the Phenyl Ring: In the related thiourea series, the introduction of a chlorine atom at the 4-position of the 2,5-dimethoxyphenyl ring was found to be compatible with potent activity. nih.gov This suggests that the electronic properties and size of substituents on this ring can modulate biological potency.

Modifications of the Urea/Thiourea Linker: The replacement of the oxygen atom in the urea with a sulfur atom to form a thiourea can influence the electronic distribution and hydrogen-bonding capacity of the linker, which may affect biological activity.

Variations of the Furfuryl Moiety: Alterations to the furan ring, such as the introduction of substituents or its replacement with other heterocyclic or aliphatic groups, would be a critical area of investigation. For instance, in a study of 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea, modifications to the aliphatic chain attached to the thiourea had a significant impact on activity. The most potent compound in this series was propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoate, which demonstrated the importance of this part of the molecule for optimizing interactions with the target. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of some analogues of the related thiourea compound, highlighting the effect of substituent changes.

| Compound | R1 | R2 | R3 | IC50 (µM) |

| 1 | Cl | OCH3 | (CH2)3O(CH2)2CH3 | >10 |

| 45c | Cl | OCH3 | (CH2)3NHC(=S)NH-phenyl | 1.1 |

Data derived from a study on thiourea analogues of this compound. nih.gov

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound is a key determinant of its biological activity. The relative orientation of the phenyl and furan rings, governed by the torsion angles around the urea linker, dictates how the molecule presents its pharmacophoric features to a binding site.

Crystallographic studies of closely related compounds provide valuable insights into the likely conformation of this compound. For instance, in the crystal structure of N-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea, the dihedral angle between the 2,5-dimethoxyphenyl ring and the plane of the urea moiety is 20.95 (8)°. nih.gov Similarly, in 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea, this dihedral angle is 13.86 (5)°. nih.gov These relatively small dihedral angles suggest a somewhat planar arrangement between the phenyl ring and the urea linker.

Furthermore, intramolecular hydrogen bonding plays a significant role in stabilizing the conformation. In both of the aforementioned crystal structures, an intramolecular N—H⋯O hydrogen bond is observed. nih.govnih.gov This interaction helps to lock the conformation of the molecule, which can be favorable for binding to a specific target. The hydrogen atoms of the urea NH groups are positioned syn to each other in the crystal structure of N-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea. nih.gov

The following table presents key conformational parameters from the crystal structures of related urea compounds.

| Compound | Dihedral Angle (Phenyl-Urea) | Intramolecular H-bond |

| N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea | 20.95 (8)° | Yes (N—H⋯O) |

| 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea | 13.86 (5)° | Yes (N—H⋯O) |

Data from crystal structure analyses of related urea compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be employed to correlate the biological activity of a series of compounds with their physicochemical properties. For a series of this compound analogues, a QSAR study could provide a mathematical model that predicts the biological potency based on descriptors such as hydrophobicity, electronic effects, and steric parameters.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of analogues with a range of biological activities is required.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

While a specific QSAR model for this compound is not available in the public domain, the principles of QSAR could be applied to a series of its derivatives to guide the synthesis of more potent compounds. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to create a 3D map highlighting the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

In Vitro Biological Activities and Molecular Mechanistic Investigations of 1 2,5 Dimethoxyphenyl 3 Furfurylurea

Antimicrobial Efficacy (Bacterial and Fungal)

No data were found regarding the inhibitory effects of 1-(2,5-Dimethoxyphenyl)-3-furfurylurea on bacterial or fungal strains.

Gram-Positive Bacterial Inhibition

Specific studies on the inhibition of Gram-positive bacteria by this compound are not present in the available literature.

Gram-Negative Bacterial Inhibition

There is no available research detailing the efficacy of this compound against Gram-negative bacteria.

Antifungal Activity

Information regarding the antifungal properties of this compound is not available.

Antiviral Activities (In Vitro Models)

No in vitro studies on the antiviral activity of this compound have been found.

Inhibition of Viral Enzymes (e.g., Reverse Transcriptase)

There is no information available on the ability of this compound to inhibit viral enzymes such as reverse transcriptase.

Antioxidant Potentials

The antioxidant potential of this compound has not been evaluated in any accessible scientific studies.

Enzyme Inhibition Studies (In Vitro Models)

The inhibitory effects of this compound on various enzymes have been a subject of scientific inquiry, primarily through in vitro models. These studies aim to elucidate the compound's potential as a modulator of enzymatic pathways, which is crucial for understanding its broader biological profile.

While direct studies on the urease inhibitory activity of this compound are not extensively documented, the broader class of phenylurea and thiourea (B124793) derivatives has shown significant potential in this area. researchgate.netnih.gov Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies such as peptic ulcers and kidney stone formation. nih.gov Research on related compounds suggests that the urea functional group is a key pharmacophore for urease inhibition. nih.govresearchgate.net For instance, various urea and thiourea derivatives of tryptamine (B22526) have demonstrated potent urease inhibition, with some compounds showing greater activity than the thiourea standard. nih.gov The structure-activity relationship in these analogues indicates that substitutions on the phenyl ring can significantly influence inhibitory potency. nih.gov Kinetic studies on related inhibitors have often revealed a non-competitive or mixed type of inhibition. researchgate.netnih.gov Given these findings, it is plausible that this compound could exhibit urease inhibitory properties, though specific experimental data, including IC50 values, are required for confirmation.

The potential for this compound to act as a kinase inhibitor, particularly against Akt1 (Protein Kinase B), has been considered based on the activities of structurally related molecules. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is linked to cancer. researchgate.net Akt1, a serine/threonine protein kinase, is a key target for cancer therapy. researchgate.netnih.gov

Although specific data for this compound is not available, other phenylurea derivatives have been investigated as kinase inhibitors. nih.gov For example, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been identified as selective inhibitors of the class III receptor tyrosine kinase subfamily. Research into phenylalanine-based covalent inhibitors has identified a Boc-Phe-vinyl ketone as a submicromolar inactivator of Akt1. nih.gov The phosphorylation status of Akt1 at sites like Ser473 can influence its resistance to inhibitors. mdpi.com The presence of the dimethoxyphenyl group in other molecular scaffolds has also been associated with cytotoxic activity and tubulin polymerization inhibition, which are often linked to kinase signaling pathways. nih.gov These findings suggest a potential, yet unconfirmed, role for this compound in kinase modulation.

Cytokinin-like Activity and Plant Growth Regulation Mechanisms (In Vitro Models)

Phenylurea derivatives are well-recognized for their cytokinin-like activities in plant tissue culture systems. nih.govnih.gov Cytokinins are a class of plant hormones that promote cell division and are involved in various aspects of plant growth and development. nih.gov Synthetic urea derivatives like thidiazuron (B128349) (TDZ) and forchlorfenuron (B1673536) (CPPU) are extensively used in in vitro plant morphogenesis because they often exhibit higher activity than natural adenine-type cytokinins. nih.gov

The mechanism of action for many phenylurea-derived cytokinins involves the inhibition of cytokinin oxidase/dehydrogenase (CKX), an enzyme responsible for the degradation of cytokinins. researchgate.net By inhibiting CKX, these compounds increase the endogenous levels and lifespan of natural cytokinins, thereby enhancing cytokinin-dependent responses. nih.gov The general structural requirements for cytokinin-like activity in ureas include an intact HNCONH bridge. royalsocietypublishing.org Ring substitutions on the phenyl group generally enhance activity, with meta-substitutions often being the most effective. royalsocietypublishing.org

While specific studies detailing the cytokinin activity of this compound are limited, it is known that ureas containing a 2-furfuryl residue generally show less cytokinin-like activity than those with a 2-thiazole ring. researchgate.net The activity of these compounds is typically evaluated using bioassays such as the tobacco pith assay, radish cotyledon enlargement, and betacyanin synthesis. royalsocietypublishing.orgresearchgate.net

Table 1: General Cytokinin-like Activity of Phenylurea Derivatives

| Activity | Description | Common Bioassays | General References |

|---|---|---|---|

| Cell Division & Proliferation | Promotes the division of plant cells in culture. | Tobacco Pith Callus Growth | nih.gov, royalsocietypublishing.org |

| Morphogenesis | Induces shoot formation and organogenesis in explants. | Shoot Regeneration Assays | nih.gov, nih.gov |

| Senescence Delay | Delays the aging process in plant tissues, such as leaves. | Chlorophyll Retention | nih.gov |

Other Investigated In Vitro Biological Modulations (e.g., Antidepressant Activity in Model Systems)

The furan (B31954) moiety, a key structural component of this compound, is present in numerous compounds with a wide range of biological activities, including antidepressant effects. utripoli.edu.lyijabbr.com Substituted furan derivatives have been synthesized and evaluated as potential antidepressant and anxiolytic agents. utripoli.edu.ly For instance, certain 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives have shown promise as MAO inhibitors, a mechanism associated with antidepressant action. utripoli.edu.ly

However, direct in vitro studies to confirm an antidepressant-like effect for this compound are not prominent in the current scientific literature. While some novel furan compounds have been screened for antidepressant activity using in vivo models like the forced swim test and tail suspension test, specific in vitro mechanistic data for this particular molecule is lacking. ijbcp.comijbcp.com Therefore, while the furan ring suggests a potential for CNS activity, further investigation is required to establish any antidepressant properties of this compound.

Investigation of Cellular and Molecular Mechanisms of Action (In Vitro Models)

The cellular and molecular mechanisms of this compound are inferred from its structural class. For its most recognized role in plant biology, the mechanism is tied to cytokinin signaling. Phenylureas can mimic natural cytokinins or, more commonly, inhibit their degradation. The cytokinin signal transduction pathway is a phosphorelay system similar to bacterial two-component systems, involving AHK receptors, AHP phosphotransfer proteins, and ARR response regulators. nih.gov Cytokinins bind to the CHASE domain of AHK receptors in the endoplasmic reticulum, initiating a phosphorylation cascade that ultimately activates transcription factors in the nucleus. nih.gov

Another key cellular process influenced by cytokinins is the cell cycle. Cytokinins can promote the G2-to-M phase transition by activating cyclin-dependent kinases (CDKs) through dephosphorylation, a critical step for mitosis. nih.gov This indicates that a primary molecular action of cytokinin-like compounds is the post-translational activation of CDKs. nih.gov While these mechanisms are well-established for cytokinins and related phenylureas, specific studies confirming that this compound acts through these exact pathways are needed.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thidiazuron (TDZ) |

| Forchlorfenuron (CPPU) |

| Kinetin |

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea |

| Boc-Phe-vinyl ketone |

| N-phenyl-N′-(2-thiazolyl)urea |

| N-phenyl-N′-(4-pyridyl)urea |

| Diuron |

Theoretical and Computational Chemistry Approaches to 1 2,5 Dimethoxyphenyl 3 Furfurylurea Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These calculations provide a detailed picture of electron distribution and orbital energies, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to a molecule's reactivity. youtube.comacadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. acadpubl.eu

For 1-(2,5-Dimethoxyphenyl)-3-furfurylurea, FMO analysis would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized on the electron-rich dimethoxyphenyl and furan (B31954) rings, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the urea (B33335) moiety and the aromatic rings. acadpubl.eu The calculated energies of these orbitals allow for the determination of various quantum chemical descriptors that quantify the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -5.90 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.95 | ELUMO - EHOMO; indicates chemical reactivity and stability. nih.gov |

Note: The values presented in this table are illustrative and represent typical results obtained from DFT calculations for similar organic molecules.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. acadpubl.eu The map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. acadpubl.eu

In an MEP map of this compound, the most negative potential (red/yellow) is expected around the oxygen atoms of the carbonyl group in the urea linkage and the methoxy (B1213986) groups on the phenyl ring. These areas are rich in electrons and represent likely sites for hydrogen bonding interactions. nih.gov Conversely, the areas of highest positive potential (blue) would be located around the N-H protons of the urea group, identifying them as hydrogen bond donor sites. acadpubl.eu This analysis is critical for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ijpsr.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the specific interactions that confer biological activity. ijpsr.comresearchgate.net

In the study of this compound, docking simulations would be performed against a specific protein target. The simulation would place the molecule into the protein's active site in various conformations and score them based on binding affinity (e.g., G-score or binding energy in kcal/mol). ijpsr.com The results would highlight key interactions, such as hydrogen bonds between the urea's N-H or C=O groups and amino acid residues in the target's binding pocket. ijpsr.comd-nb.info Hydrophobic interactions involving the phenyl and furan rings would also be identified. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Kinase Target

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| This compound | -8.5 | TYR381, LYS255, ASP470 | 2 (with urea moiety) |

| Reference Inhibitor | -9.2 | TYR381, LEU250, ASP470 | 3 |

Note: This data is for illustrative purposes. The binding energy and interacting residues are dependent on the specific protein target selected for the study.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to assess the stability of the ligand-protein complex and to explore the conformational flexibility of the ligand in a solvent or within the binding site. nih.govnih.gov

An MD simulation of the this compound-protein complex obtained from docking would involve simulating the movements of all atoms over a period of nanoseconds. Analysis of the simulation trajectory can reveal:

Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand, one can assess if it remains stable in its initial docked position.

Flexibility of the Complex: The Root Mean Square Fluctuation (RMSF) of protein residues can show which parts of the binding site are flexible or rigid upon ligand binding.

Persistence of Interactions: MD allows for the analysis of the stability and lifetime of key interactions, such as hydrogen bonds, identified in the docking study. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating complex reaction mechanisms, such as those involved in pyrolysis or hydrogenation. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, allowing them to map the most energetically favorable pathway.

For this compound, computational studies could investigate:

Pyrolysis Pathways: DFT calculations could model the thermal decomposition of the molecule. A likely pathway might involve the cleavage of the C-N bonds of the urea bridge, leading to the formation of 2,5-dimethoxyphenyl isocyanate and furfurylamine (B118560) as initial products. The calculations would determine the activation energies for different possible bond-breaking events to predict the major decomposition products.

Hydrogenation Mechanisms: The hydrogenation of the furan ring is another process that can be studied. Theoretical calculations can compare the energetic barriers for the stepwise addition of hydrogen atoms to different positions on the furan ring, predicting the regioselectivity and stereoselectivity of the reaction.

Prediction of Structure-Activity Relationships using Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a statistically significant QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted. nih.gov

To build a QSAR model for analogues of this compound, a set of similar compounds with known biological activities would be required. For each compound, various molecular descriptors would be calculated using computational methods, including:

Electronic Descriptors: Atomic charges, dipole moment, and HOMO/LUMO energies from quantum calculations.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: LogP (partition coefficient).

A mathematical model would then be generated to link these descriptors to the observed activity. nih.gov Such a model would be crucial for rationally designing new derivatives with potentially improved potency by identifying the key structural features that enhance activity. nih.govnih.gov

Advanced Analytical Methodologies for 1 2,5 Dimethoxyphenyl 3 Furfurylurea

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are powerful tools for separating the components of a mixture and for quantifying the amount of a specific substance. For a compound like 1-(2,5-Dimethoxyphenyl)-3-furfurylurea, both gas and liquid chromatography can be applied, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds. While specific applications for this compound are not extensively documented in publicly available literature, the principles of GC-MS/MS allow for the hypothetical construction of an analytical method. The molecule's structure suggests it may be amenable to GC analysis, potentially following a derivatization step to increase its volatility.

A tandem mass spectrometry (MS/MS) approach would offer enhanced selectivity and reduced chemical noise, which is particularly useful when analyzing complex matrices. The process would involve the ionization of the parent molecule and the selection of a specific precursor ion. This precursor ion is then fragmented, and a specific product ion is monitored for quantification.

Hypothetical GC-MS/MS Parameters:

| Parameter | Value |

| Column | 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Transition (Precursor -> Product) | To be determined empirically |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, reversed-phase HPLC would be the most probable method of choice.

In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used for quantification, as the aromatic rings and conjugated systems in the structure of this compound are expected to exhibit strong UV absorbance.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV-Vis scan (likely in the 254-280 nm range) |

| Injection Volume | 10 µL |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to ensure accurate and reliable analytical results. The choice of technique depends on the sample matrix and the concentration of the analyte.

For the analysis of this compound, Solid Phase Extraction (SPE) would be a highly effective technique for sample clean-up and concentration. SPE can isolate the target analyte from interfering substances, thereby improving the sensitivity and selectivity of the subsequent chromatographic analysis. A reversed-phase SPE cartridge (e.g., C18) would likely be used, where the compound is first retained on the sorbent and then eluted with a small volume of an organic solvent.

Headspace Extraction , another sample preparation technique, is typically used for volatile organic compounds in solid or liquid samples. Given the likely low volatility of this compound at room temperature, this technique would be less suitable than SPE or direct liquid extraction.

Spectroscopic Quantification Methods

Beyond chromatographic methods, spectroscopic techniques can also be employed for the quantification of this compound, particularly for pure samples or in simple mixtures.

UV-Visible Spectroscopy is a straightforward and cost-effective method for quantification. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be determined. The aromatic nature of this compound suggests it will have a distinct UV absorption profile that can be exploited for this purpose.

Broader Chemical and Material Science Applications of Furan/urea Derivatives

Role as Synthetic Intermediates in Fine Chemical Production

Furan (B31954) derivatives, often sourced from renewable agricultural byproducts like corncobs and sugarcane bagasse, are crucial platform chemicals. scirp.orgresearchgate.net Furfural (B47365), a primary furan derivative, serves as an essential precursor in the industrial synthesis of other furan compounds, which are, in turn, intermediates for pharmaceuticals and other fine chemicals. scirp.org The versatility of the furan ring allows it to be a building block for a variety of high-value nitrogen-containing chemicals. rsc.org For instance, furan derivatives are key to producing dyes, pigments, and optical brighteners. slideshare.net

Urea (B33335) derivatives are also fundamental in organic synthesis. nih.gov The synthesis of complex molecules often employs urea-containing compounds as linkers or key reactive components. nih.gov The coupling of furan-containing moieties with urea functionalities, as seen in 1-(2,5-Dimethoxyphenyl)-3-furfurylurea, creates bifunctional molecules that can be used to construct more complex chemical architectures. For example, the reaction of furfural with urea can yield intermediates that are further elaborated into novel compounds with potential industrial applications. researchgate.net These furan-urea hybrids serve as valuable intermediates, bridging the gap between simple biomass-derived feedstocks and complex, high-value chemical products. rsc.org

Applications in Polymer and Resin Chemistry (e.g., Modified Furan Resins)

The furan ring is a valuable component in polymer science, offering a bio-based alternative to petroleum-derived aromatic structures. digitellinc.com Furan resins, typically produced from furfuryl alcohol, are thermosetting polymers known for their excellent thermal stability, chemical resistance to acids and bases, and low flammability. wikipedia.org These properties make them suitable for demanding applications such as foundry binders for sand castings and high-performance composites. digitellinc.comwikipedia.org

The incorporation of urea into furan polymer systems can further modify and enhance their properties. Urea-formaldehyde resins are a major class of thermosetting polymers, and the inclusion of furan moieties can create hybrid resins. scirp.org These modified resins can exhibit improved characteristics. For instance, furan-based epoxy amine systems show higher density, modulus, and strength compared to traditional epoxies. engconfintl.org Research has focused on developing various furan-based polymers, including polyesters, polyamides, and polyurethanes, demonstrating the versatility of furan derivatives as monomers. acs.orgresearchgate.net Specifically, 2,5-furandicarboxylic acid (FDCA), a derivative of furan, is a key bio-based monomer for producing polymers like polyethylene (B3416737) furanoate (PEF), a promising renewable substitute for petroleum-based PET. mdpi.com The inherent properties of the furan group, such as high char yield, contribute to the enhanced thermal stability and flame retardancy of the resulting polymers. digitellinc.comacs.org

Development of Catalytic Systems Inspired by Derivative Structures

The distinct chemical features of furan and urea derivatives have inspired the design of novel catalysts. Urea and its derivatives, particularly thioureas, have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding interactions. nih.govrsc.org This mode of catalysis mimics noncovalent interactions found in natural enzyme systems and offers a green alternative to traditional metal-based catalysts. rsc.org These (thio)urea organocatalysts are effective in a range of asymmetric transformations, providing access to chiral building blocks for the pharmaceutical and fine chemical industries. rsc.org

The furan moiety itself can be part of a ligand scaffold in metal-based catalysis or can be the target of catalytic transformation. Numerous catalytic systems have been developed for the selective conversion of furan derivatives into valuable chemicals and biofuels. mdpi.comnih.govmdpi.com For example, catalytic decarbonylation of furfural yields furan, a key industrial solvent and precursor. researchgate.net Furthermore, catalytic hydrogenation of urea derivatives, which can be derived from CO2, provides sustainable routes to important industrial chemicals like formamides and methylamines, representing a method for chemical transformation under milder conditions. researchgate.net The design of catalysts incorporating both furan and urea-type structures could lead to bifunctional systems with unique reactivity, combining the hydrogen-bonding capabilities of urea with the coordination or aromatic properties of the furan ring.

Future Perspectives and Unexplored Research Avenues for 1 2,5 Dimethoxyphenyl 3 Furfurylurea

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The traditional synthesis of urea (B33335) derivatives often involves the use of hazardous reagents such as phosgene (B1210022) and its derivatives to create an isocyanate intermediate, which is then reacted with an amine. nih.govacs.org Future research should prioritize the development of greener, more sustainable synthetic routes to 1-(2,5-Dimethoxyphenyl)-3-furfurylurea.

A key area of exploration lies in leveraging the bio-based origin of the furfuryl moiety. Furfural (B47365), the precursor to furfurylamine (B118560), is readily produced from the acid-catalyzed dehydration of polysaccharides found in agricultural waste. cnrs.fr Efficient and selective methods for the reductive amination of furfural to furfurylamine using green catalysts and solvent systems, such as using aqueous ammonia (B1221849) and molecular hydrogen, have been developed and could be optimized for this specific pathway.

For the 2,5-dimethoxyphenyl portion, research could focus on phosgene-free routes to the corresponding isocyanate or explore entirely different synthetic strategies that avoid isocyanates altogether. This could include carbonylative methods using carbon monoxide surrogates or catalytic reactions that directly couple 2,5-dimethoxyaniline (B66101) with a carbamoylating agent derived from furfurylamine. Enzymatic synthesis, a cornerstone of green chemistry, presents another exciting frontier. acs.org Lipases or other enzymes could potentially catalyze the formation of the urea linkage under mild conditions, minimizing waste and energy consumption.

A proposed sustainable synthetic approach is outlined in the table below, representing a target for future research endeavors.

Table 1: Proposed Sustainable Synthetic Pathway

| Step | Reactants | Proposed Catalyst/Reagent | Solvent | Goal/Rationale |

|---|---|---|---|---|

| 1 | Biomass (e.g., Corn Cobs) | Solid Acid Catalyst | Water | Production of Furfural from a renewable source. |

| 2 | Furfural, Aqueous Ammonia | Rh/Al2O3 | Water | Green reductive amination to Furfurylamine. |

| 3 | 2,5-Dimethoxyaniline | Carbonylating Agent (e.g., DMC) | None (Solvent-free) | Phosgene-free formation of an activated intermediate. |

Deeper Mechanistic Insights into Biological Activities using Advanced In Vitro Models

The biological potential of this compound is largely unexplored. However, related structures provide a strong basis for directed investigation. A close structural analog, 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea, has been synthesized and investigated as a potential tyrosinase inhibitor for applications in skin whitening. nih.gov This suggests that the 2,5-dimethoxyphenylurea moiety may be a pharmacophore for this activity.

Future research should employ advanced in vitro models to move beyond simple enzyme inhibition assays and understand the compound's effects in a more physiologically relevant context. mdpi.comrouken.bio For dermatological applications, this would involve using 3D reconstituted human skin models, such as Epiderm models or full-thickness skin equivalents. These models allow for the assessment of not only efficacy (melanin reduction) but also penetration, metabolism, and potential irritation without resorting to animal testing. nih.gov Furthermore, immunocompetent skin models containing Langerhans cells and T-cells could be used to predict any potential for skin sensitization.

Given that numerous phenylurea derivatives exhibit potent anticancer activity, researchgate.netnih.gov another avenue of research is the evaluation of this compound as an antitumor agent. High-throughput screening against a panel of cancer cell lines would be a logical first step. Promising results could be followed by more detailed mechanistic studies using 3D tumor spheroid models, which better mimic the tumor microenvironment and cell-cell interactions than traditional 2D cell cultures. mdpi.com These models can provide insights into the compound's effects on tumor growth, invasion, and response to therapy. mdpi.com

Table 2: Proposed In Vitro Biological Evaluation Plan

| Research Area | In Vitro Model | Key Endpoints to Measure | Rationale |

|---|---|---|---|

| Dermatology | 3D Reconstituted Human Epidermis | Melanin content, Tyrosinase activity, Cytotoxicity (MTT assay) | Assess depigmenting efficacy and safety in a tissue-like system. |

| Immunotoxicology | Immunocompetent Skin Model | Langerhans cell migration, T-cell proliferation, Cytokine release | Predict potential for inducing skin sensitization (3Rs principle). mdpi.com |

| Oncology | Cancer Cell Line Panel (2D) | Cell viability (IC50 values), Apoptosis markers (Caspase activity) | Initial high-throughput screening for antiproliferative activity. nih.gov |

| Oncology | 3D Tumor Spheroids | Spheroid growth inhibition, Cell invasion assays, Gene expression profiling | Evaluate efficacy in a more complex model mimicking a solid tumor. |

Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational modeling is an indispensable tool in modern drug discovery and chemical research, allowing for the rapid, cost-effective prediction of properties and the generation of hypotheses to guide experimental work. acs.orgnih.gov For a molecule like this compound with limited empirical data, computational approaches are particularly valuable.

Future research should initiate with molecular docking studies. Building on the hypothesis that it may inhibit tyrosinase, the compound can be docked into the crystal structure of the enzyme to predict binding modes and affinities. This can be compared with known inhibitors to understand key structural interactions. Similarly, given the prevalence of phenylureas as kinase inhibitors, virtual screening against a panel of cancer-relevant kinases could uncover potential oncology targets. frontiersin.org

Beyond target identification, computational models can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov In silico tools can estimate parameters like solubility, membrane permeability, and potential for metabolic breakdown, helping to identify liabilities early in the research process. nih.gov

This predictive data is crucial for lead optimization. acs.org Should initial biological testing show promise, computational models can be used to design a library of new analogues with improved potency or more favorable ADMET profiles. For instance, modifications to the substitution pattern on the phenyl ring or alterations to the furan (B31954) moiety could be explored virtually before committing resources to their synthesis. This iterative cycle of computational design and experimental testing is a hallmark of efficient lead optimization. youtube.comyoutube.com

Table 3: Proposed Computational Workflow

| Stage | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| Target Identification | Molecular Docking | Predict binding affinity and pose against tyrosinase and kinase panels. | A ranked list of potential biological targets. |

| Property Prediction | QSAR & ADMET Models | Estimate physicochemical properties (LogP, solubility) and pharmacokinetic profile. | Early assessment of "drug-likeness" and potential liabilities. |

| Lead Optimization | In Silico Analogue Design | Systematically modify the lead structure to improve target binding or ADMET properties. | A virtual library of optimized compounds for prioritization and synthesis. |

| Mechanism of Action | Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the compound within the target's binding site. | Insight into the stability of binding and key long-range interactions. |

Integration of Green Chemistry Principles in Synthesis and Application

A forward-looking research program for this compound must fully integrate the principles of Green Chemistry. This represents a holistic approach that considers the environmental impact and sustainability of the entire lifecycle of the compound, from its synthesis to its final application. acs.org

The foundation of this approach is the use of renewable feedstocks. The furan portion of the molecule is a prime example, being derivable from non-food biomass. patsnap.com Future work should focus on quantifying the greenness of proposed synthetic routes using established metrics like atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). The goal is to design a synthesis that minimizes waste, avoids hazardous solvents and reagents, and is energy-efficient, as discussed in section 9.1.

The application of advanced in vitro and in silico models (sections 9.2 and 9.3) is itself a key component of Green Chemistry. These methods align with the 3Rs principle (Replacement, Reduction, and Refinement of animal testing), which is a critical ethical and environmental consideration in pharmaceutical and chemical research. mdpi.com By generating human-relevant data early, these models can reduce the number of compounds that enter costly and resource-intensive animal trials, thereby minimizing animal use and the associated waste.

Finally, the ultimate application of the compound should be considered through a green lens. If developed as a pharmaceutical, for example, its biodegradability and potential for environmental persistence would become important research questions to ensure that its use does not lead to downstream ecological consequences.

Q & A

Q. How to address batch-to-batch variability in biological assay results?

- Methodological Answer : Implement strict quality control:

- Pre-synthesis : Standardize starting materials via GC-MS.

- Post-synthesis : Use LC-MS to confirm batch consistency (RSD <5%).

- Assays : Include internal controls (e.g., reference inhibitors) and triplicate runs. Apply ANOVA to distinguish biological variability from synthesis artifacts .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the compound’s interaction with cytochrome P450 enzymes using stopped-flow kinetics.

- Advanced Delivery Systems : Explore nanoparticle carriers to enhance bioavailability, leveraging CRDC-classified membrane technologies (e.g., lipid-based encapsulation) .

- Environmental Impact : Assess degradation pathways via OECD 301F biodegradation tests, critical for EPA compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.